molecular formula C14H23NO4 B2939606 Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1346229-46-6

Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2939606
CAS No.: 1346229-46-6
M. Wt: 269.341
InChI Key: XHHFEGGPVHPVHK-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C13H22N2O4. It is a spirocyclic compound, characterized by a unique structure that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is of significant interest in medicinal chemistry due to its potential biological activities .

Safety and Hazards

The safety information for Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate includes the GHS07 pictogram, a signal word of “Warning”, and hazard statements H302-H315-H319 . The precautionary statements are P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves the Prins cyclization reaction. Another approach involves the use of chloroacetyl chloride and potassium carbonate in water, followed by extraction with ethyl acetate and further reactions under nitrogen and reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures often requires specialized equipment and conditions, making large-scale production challenging .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the oxo and carboxylate groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate and Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate . These compounds share the spirocyclic scaffold but differ in the positioning and nature of functional groups.

Uniqueness: Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific combination of functional groups and its potent biological activities. Its ability to inhibit the MmpL3 protein and interact with other molecular targets sets it apart from similar compounds .

Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(16)10-18-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHFEGGPVHPVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)CO2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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